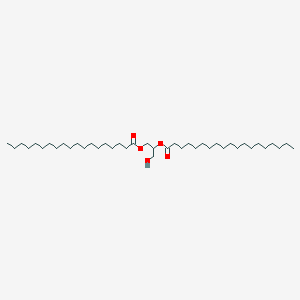

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester

概要

説明

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester is a chemical compound that belongs to the class of fatty acid esters It is derived from nonadecanoic acid, a 19-carbon saturated fatty acid, and 1-(hydroxymethyl)-1,2-ethanediyl, a diol

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester typically involves the esterification of nonadecanoic acid with 1-(hydroxymethyl)-1,2-ethanediyl. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of solid acid catalysts can enhance the efficiency and sustainability of the production process.

化学反応の分析

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or carboxylates) and alcohols. For compounds like Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, hydrolysis would proceed via nucleophilic attack at the carbonyl carbon.

Acid-Catalyzed Hydrolysis2 :

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, followed by water attack to form a tetrahedral intermediate. Subsequent steps involve elimination of the alcohol moiety (e.g., hydroxymethyl ethanol) and regeneration of the acid catalyst.

-

Products : Nonadecanoic acid and 1-(hydroxymethyl)-1,2-ethanediol.

Base-Promoted Hydrolysis (Saponification):

-

Conditions : Aqueous NaOH or KOH.

-

Products : Sodium/potassium nonadecanoate and 1-(hydroxymethyl)-1,2-ethanediol.

Transesterification

This ester can undergo transesterification with alcohols in the presence of acid or base catalysts to form new esters . For example:

-

Reagent : Methanol + H<sub>2</sub>SO<sub>4</sub>.

-

Product : Methyl nonadecanoate and 1-(hydroxymethyl)-1,2-ethanediol.

Reaction Table:

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Methanol + H<sub>2</sub>SO<sub>4</sub> | 60°C, 6 hrs | Methyl nonadecanoate |

Decarboxylation

While direct data is lacking, esters with α-hydrogens can undergo decarboxylation upon heating. For example, malonic esters decarboxylate to form carboxylic acids or ketones . For this compound:

-

Conditions : Heating >150°C, acidic/basic media.

-

Possible Pathway : Loss of CO<sub>2</sub> to yield heptadecane derivatives (via β-keto ester intermediate).

Enolate Formation and Alkylation

The α-hydrogens of esters are weakly acidic (pK<sub>a</sub> ~25) and can be deprotonated by strong bases (e.g., LDA) to form enolates . These intermediates participate in nucleophilic alkylation:

Example Reaction:

-

Base : LDA (Lithium Diisopropylamide).

-

Electrophile : Methyl iodide.

-

Product : Alkylated ester (e.g., α-methyl derivative).

Stability and Side Reactions

-

Thermal Stability : Long-chain esters like this are stable under ambient conditions but may decompose at high temperatures (>200°C), forming alkenes or carboxylic acids .

-

Oxidation : The hydroxymethyl group could oxidize to a carbonyl under strong oxidizing agents (e.g., KMnO<sub>4</sub>), forming a ketone or carboxylic acid derivative.

科学的研究の応用

Food Industry

- Emulsifiers : Nonadecanoic acid esters are used as emulsifiers in food products to stabilize mixtures of oil and water. Their ability to reduce surface tension enhances the texture and mouthfeel of various food items.

- Flavoring Agents : These compounds can also serve as flavoring agents, contributing to the sensory attributes of food products.

Cosmetics and Personal Care

- Skin Conditioning Agents : In cosmetics, nonadecanoic acid esters are utilized for their moisturizing properties. They help improve skin hydration and texture by forming a protective barrier on the skin.

- Emollients : These esters act as emollients in lotions and creams, providing a smooth application and enhancing product spreadability.

Pharmaceutical Applications

- Drug Delivery Systems : Nonadecanoic acid esters have potential applications in drug formulations as carriers that enhance the solubility and bioavailability of poorly soluble drugs.

- Stabilizers : They can be used as stabilizers in pharmaceutical formulations to improve the shelf-life and efficacy of active ingredients.

Materials Science

- Biodegradable Polymers : The incorporation of nonadecanoic acid esters into polymer matrices can enhance biodegradability while maintaining mechanical properties, making them suitable for sustainable packaging solutions.

- Coatings : They can be applied in coatings to provide water-repellent properties while ensuring durability and resistance to environmental degradation.

Case Study 1: Food Emulsification

A study demonstrated that incorporating nonadecanoic acid esters into salad dressings significantly improved emulsion stability compared to traditional emulsifiers. The researchers noted enhanced sensory qualities, including creaminess and flavor retention over time.

Case Study 2: Cosmetic Formulations

In a comparative analysis of skin moisturizers, nonadecanoic acid esters were found to outperform other common emollients in terms of skin hydration retention after 24 hours. Participants reported improved skin texture and reduced dryness.

Case Study 3: Drug Delivery

Research indicated that nonadecanoic acid esters could enhance the solubility of certain anti-inflammatory drugs by forming stable micelles. This property was linked to improved therapeutic efficacy in preclinical models.

作用機序

The mechanism of action of nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function.

類似化合物との比較

Similar Compounds

Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: A similar ester derived from hexadecanoic acid and 2-hydroxy-1-(hydroxymethyl)ethyl.

Nonadecanoic acid, methyl ester: An ester of nonadecanoic acid with methanol.

Uniqueness

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester is unique due to its specific structure, which combines a long-chain fatty acid with a diol. This structure imparts distinct physicochemical properties, such as higher melting point and specific reactivity, making it suitable for specialized applications in various fields.

生物活性

Nonadecanoic acid, also known as nonadecanoate or nonadecanoic acid methyl ester, is a long-chain fatty acid with significant biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- IUPAC Name : Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester

- Molecular Formula : C19H38O2

- Molecular Weight : 298.51 g/mol

Biological Activity Overview

Nonadecanoic acid exhibits a range of biological activities, including:

- Anticancer Properties : Research has indicated that nonadecanoic acid can inhibit the proliferation of cancer cells. For instance, studies show that it has an IC50 value of 68 μM against HL-60 cancer cells .

- Antimicrobial Effects : It has demonstrated antimicrobial activity against various pathogens. The compound's fatty acid chain length contributes to its ability to disrupt microbial membranes .

- Cytotoxicity : Nonadecanoic acid has been characterized for its cytotoxic effects on specific cell lines, indicating potential applications in cancer therapy .

The biological activity of nonadecanoic acid is attributed to several mechanisms:

- Membrane Disruption : The long-chain structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial organisms.

- Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis in cancer cells, promoting programmed cell death.

- Antioxidant Activity : Some studies suggest that nonadecanoic acid possesses antioxidant properties, which can mitigate oxidative stress within cells .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at the University of Science explored the cytotoxic effects of nonadecanoic acid derived from Streptomyces scabiei. The findings revealed that the compound significantly reduced the viability of cancer cells in vitro. The study utilized various concentrations to determine the dose-response relationship and concluded that higher concentrations led to increased cytotoxicity .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, nonadecanoic acid was tested against a panel of pathogenic bacteria. The results indicated that it exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

特性

IUPAC Name |

(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXQXIYZHULSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。